molecular formula C10H15FN2 B13545593 (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B13545593
M. Wt: 182.24 g/mol
InChI Key: AXTDJCWTDXAMFC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: is a chiral organic compound with the following structural formula:

C12H16FNHCH3\text{C}_{12}\text{H}_{16}\text{FN}\text{HCH}_3 C12​H16​FNHCH3​

It contains an aminoethyl group, a fluorine atom, and two methyl groups attached to the aromatic ring. The compound’s chirality arises from the asymmetric carbon center (marked as “R” in the name).

Preparation Methods

Biocatalytic Synthesis: One method for synthesizing this compound involves biocatalysis using an omega-transaminase. Here are the steps:

    Substrate Preparation: Start with 5-fluoro-2-hydroxyacetophenone.

    Reaction: Mix the substrate with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. Heat the mixture under vacuum (around -0.03 to -0.06 Mpa) at 25-35°C.

    Post-Treatment and Purification: After the reaction, extract the product using simple acid-alkali extraction, concentrate it, and add a poor solvent for crystallization.

Chemical Reactions Analysis

®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a building block for the synthesis of other chiral molecules.

    Biology: Researchers use it to study interactions with biological targets.

    Medicine: Investigations explore its potential as a drug candidate.

    Industry: It may be used in the production of fine chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds such as ®-(1-aminoethyl)phosphonic acid . Highlighting its uniqueness lies in its specific combination of functional groups and chirality.

Remember that further research and experimentation are essential to fully understand and utilize this compound’s properties

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1

InChI Key

AXTDJCWTDXAMFC-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)N(C)C)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)N

Origin of Product

United States

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